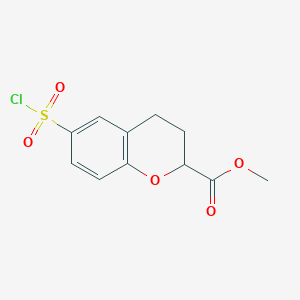
methyl 6-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl 6-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylate is a chemical compound with the molecular formula C11H9ClO5S. It is a derivative of chroman, a bicyclic organic compound, and contains functional groups such as a chlorosulfonyl group, a carboxylic acid ester, and a chroman ring. This compound is of interest in various fields of chemistry and industry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylate typically involves multiple steps. One common method starts with the chroman-2-carboxylic acid, which undergoes chlorosulfonylation using chlorosulfonic acid to introduce the chlorosulfonyl group. The resulting intermediate is then esterified with methanol in the presence of a catalyst such as sulfuric acid to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
methyl 6-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the chlorosulfonyl group to a sulfonamide or thiol group.
Substitution: Nucleophilic substitution reactions can replace the chlorosulfonyl group with other nucleophiles such as amines or alcohols
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia, primary amines, or alcohols are employed under basic or neutral conditions
Major Products
The major products formed from these reactions include sulfonic acids, sulfonamides, thiols, and substituted chroman derivatives .
Aplicaciones Científicas De Investigación
methyl 6-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of methyl 6-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or receptor modulation .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Fluoro-chroman-2-carboxylic acid methyl ester
- 6-Bromo-chroman-2-carboxylic acid methyl ester
- 6-Methoxy-chroman-2-carboxylic acid methyl ester
Uniqueness
methyl 6-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylate is unique due to the presence of the chlorosulfonyl group, which imparts distinct reactivity and chemical properties. This functional group allows for a wide range of chemical modifications and applications that are not possible with other similar compounds .
Propiedades
Fórmula molecular |
C11H11ClO5S |
|---|---|
Peso molecular |
290.72 g/mol |
Nombre IUPAC |
methyl 6-chlorosulfonyl-3,4-dihydro-2H-chromene-2-carboxylate |
InChI |
InChI=1S/C11H11ClO5S/c1-16-11(13)10-4-2-7-6-8(18(12,14)15)3-5-9(7)17-10/h3,5-6,10H,2,4H2,1H3 |
Clave InChI |
VJKDBVXBXTWVPM-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CCC2=C(O1)C=CC(=C2)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















